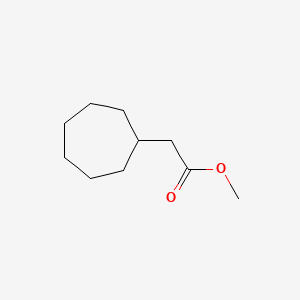

Methyl 2-cycloheptylacetate

Description

General Overview of Cycloheptane (B1346806) Ester Chemistry

The chemistry of cycloheptane esters is largely defined by the interplay between the ester functional group and the large, flexible cycloheptane ring. The synthesis of these esters can be achieved through several established methods. The most direct route is the Fischer esterification of a cycloheptane-substituted carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org For instance, Methyl 2-cycloheptylacetate can be prepared from 2-cycloheptylacetic acid and methanol (B129727). Other methods include the reaction of a carboxylate salt with an alkyl halide or the treatment of an acid chloride with an alcohol. unizin.org More complex strategies can also be employed to construct the seven-membered ring itself, such as intramolecular Reformatsky reactions.

The reactivity of cycloheptane esters involves both the ester moiety and the cycloalkane ring. The ester group undergoes typical reactions such as hydrolysis to the corresponding carboxylic acid and alcohol, and reduction with agents like lithium aluminum hydride to yield a primary alcohol. unizin.orgchadsprep.com The cycloheptane ring, a relatively unreactive saturated hydrocarbon, can undergo functionalization. For example, cycloheptane can be thermally rearranged to methylcyclohexane (B89554) in the presence of aluminum trichloride. wikipedia.org Recent research has focused on the selective C(sp3)–H bond oxygenation of cycloalkane rings, using substrates like methyl cycloheptanecarboxylate to develop new synthetic methodologies. Furthermore, esters derived from cycloalkanes have been explored for applications as synthetic lubricants, highlighting a practical dimension to their study.

Historical Context of this compound in Academic Literature

The study of seven-membered rings has a long history, with cycloheptane itself reportedly first being synthesized via Clemmensen reduction from cycloheptanone. wikipedia.org The parent compound, cycloheptatriene, was generated by Albert Ladenburg as early as 1881. Academic interest in esters derived from these rings followed the development of fundamental organic synthesis and analytical methods.

Specific research on this compound, identified by the CAS number 14224-70-5, appears in the literature more recently. One of the earlier mentions of a related synthesis dates to 1971, where a compound believed to be methyl cycloheptylacetate was isolated as a product of the catalytic hydrogenation of a bicyclic precursor. By the late 1980s, derivatives such as Methyl 2-amino-2-cycloheptylacetate were being reported in journals like Tetrahedron, indicating a growing interest in this chemical scaffold. molport.com The development of more complex derivatives, such as those used as CDK inhibitors or for other medicinal chemistry applications, underscores the compound's role as a foundational building block. epo.org

Structural Significance within Organic Compound Classes

This compound is classified as a methyl ester of a cycloalkylacetic acid. Its molecular formula is C10H18O2, with a corresponding molecular weight of approximately 170.25 g/mol .

The most significant structural feature of this molecule is the cycloheptane ring. Unlike the rigid, well-defined chair conformation of cyclohexane (B81311), cycloheptane is highly flexible and exists as an equilibrium of multiple conformers. wikipedia.orglibretexts.org The two principal conformations are the twist-chair and the twist-boat. researchgate.net The chair form of cycloheptane is destabilized by eclipsing hydrogens and non-bonded interactions between hydrogens on opposite sides of the ring (transannular strain). libretexts.org To relieve this strain, the ring rotates around its C-C bonds, resulting in the more stable twist-chair conformation. libretexts.org This conformational flexibility is a defining characteristic of seven-membered rings and influences the reactivity and physical properties of their derivatives, including this compound. The ester group itself introduces polarity and a site for hydrogen bonding, affecting the molecule's solubility and interactions.

Rationale for Dedicated Academic Inquiry into this compound

The academic interest in this compound and related structures stems from several key areas.

First, simple cycloheptane esters serve as valuable model substrates in the development of new synthetic methods. For instance, the isomeric compound methyl cycloheptanecarboxylate has been used to study and optimize C–H bond oxygenation reactions. These studies aim to achieve selective functionalization at specific positions on the alkane ring, a significant challenge in organic synthesis. The predictable, relatively simple structure of these esters allows researchers to clearly assess the efficacy and selectivity of new catalytic systems.

Second, the cycloheptylacetate framework serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. The literature contains numerous examples of derivatives where the core structure is modified with amino, amido, or other functional groups. molport.comchemsrc.com For example, Methyl 1-amino-1-cycloheptanecarboxylate is explicitly noted for its use in medicinal chemistry research to explore new drug candidates. The cycloheptane ring can impart unique spatial arrangements and lipophilicity to a molecule, potentially influencing its binding to biological targets.

Finally, the compound is a subject of fundamental conformational analysis . The inherent flexibility of the seven-membered ring presents a complex stereochemical puzzle. acs.org Studying how the substituent at the 2-position influences the equilibrium between the twist-chair, twist-boat, and other possible conformations provides crucial data for computational models and a deeper understanding of the physical organic chemistry of medium-sized ring systems. researchgate.net

Data Tables

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 14224-70-5 |

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| PSA (Polar Surface Area) | 26.30 Ų |

Interactive Data Table: Synthesis of Cycloheptane Esters

| Reaction Name | Description | Reactants Example | Product Example |

|---|---|---|---|

| Fischer Esterification | An acid-catalyzed reaction between a carboxylic acid and an alcohol. libretexts.org | 2-Cycloheptylacetic acid, Methanol | This compound |

| Carbonylation | Reaction of a cycloalkane with carbon monoxide in the presence of a superelectrophile. researchgate.net | Cycloheptane, Carbon Monoxide, Alcohol | Ester of a cyclohexane carboxylic acid |

| Clemmensen Reduction | Reduction of a ketone to an alkane, followed by further steps to form the ester. wikipedia.org | Cycloheptanone | Cycloheptane (intermediate) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cycloheptylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-12-10(11)8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYCWOIEBDRRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Cycloheptylacetate

Esterification Reactions for Methyl 2-cycloheptylacetate Synthesis

The final step in producing this compound is typically an esterification reaction, where the carboxylic acid precursor, cycloheptylacetic acid, is converted into its corresponding methyl ester. Several established and modern techniques can be employed for this transformation.

The Fischer-Speier esterification is a classic and widely used acid-catalyzed method for producing esters from carboxylic acids and alcohols. wikipedia.orgsynarchive.com In the synthesis of this compound, this involves the reaction of cycloheptylacetic acid with methanol (B129727) in the presence of a strong acid catalyst. wikipedia.org The reaction is an equilibrium process, and to drive it towards the product, a large excess of methanol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol (methanol) then acts as a nucleophile, attacking this activated carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester. organic-chemistry.org Various acid catalysts can be employed, with sulfuric acid and p-toluenesulfonic acid being the most common. wikipedia.org

| Parameter | Description | Typical Conditions | References |

| Reactants | Cycloheptylacetic acid, Methanol | Methanol often used in large excess (can act as solvent) | wikipedia.org |

| Catalyst | Brønsted or Lewis acids | Concentrated H₂SO₄, p-Toluenesulfonic acid (p-TsOH) | wikipedia.orgorganic-chemistry.org |

| Temperature | Varies based on solvent | 60–110 °C (typically reflux temperature of methanol) | wikipedia.org |

| Reaction Time | Dependent on scale and temperature | 1–10 hours | wikipedia.org |

| Workup | Neutralization, extraction, and distillation | Removal of excess acid and purification of the ester | masterorganicchemistry.com |

Transesterification, or alcoholysis, is another important class of organic reactions for transforming one ester into another by exchanging the alkoxy group. scielo.br This method can be adapted to synthesize this compound by reacting an alternative ester of cycloheptylacetic acid (e.g., ethyl or benzyl (B1604629) 2-cycloheptylacetate) with methanol. The reaction is catalyzed by either a strong acid or a strong base. scielo.br

| Catalyst Type | Examples | Key Considerations | References |

| Acid Catalysts | Sulfuric acid (H₂SO₄), Sulfonic acids | Slower reaction rates compared to base catalysts but less sensitive to free fatty acids. | scielo.br |

| Base Catalysts | Sodium methoxide (B1231860) (NaOMe), Potassium hydroxide (B78521) (KOH) | Faster reaction rates but sensitive to water and free acids, which can cause soap formation. | scielo.brmdpi.com |

| Heterogeneous | Solid acid or base catalysts (e.g., CaO) | Offer easier separation and potential for recycling. | mdpi.com |

Enzymatic methods, particularly using lipases, offer a green and highly selective alternative for ester synthesis under mild conditions. mdpi.com The chemoenzymatic synthesis of this compound would involve the direct esterification of cycloheptylacetic acid with methanol catalyzed by a lipase (B570770). Lipases such as Candida antarctica lipase B (often immobilized, e.g., Novozym 435) are highly efficient for such transformations. mdpi.com

These reactions are prized for their high chemo-, regio-, and enantioselectivity, operating at or near room temperature and neutral pH, which preserves sensitive functional groups in complex molecules. nih.govnih.gov The enzyme facilitates the esterification by activating the carboxylic acid within its active site, followed by nucleophilic attack from the alcohol. This approach avoids the harsh conditions and side reactions associated with strong acid or base catalysis.

| Enzyme | Typical Acyl Donor | Typical Alcohol | Key Advantages | References |

| Novozym 435 (Lipase B from Candida antarctica) | Carboxylic Acids | Primary Alcohols | High stability, broad substrate scope, high regioselectivity. | mdpi.com |

| Lipase from Burkholderia cepacia (PSL-CI) | Carboxylic Acids, Vinyl Esters | Primary/Secondary Alcohols | Excellent enantioselectivity in kinetic resolutions. | nih.gov |

| Lipase from Aspergillus niger | Carboxylic Acids | Primary Alcohols | Effective in hydrolysis and esterification, often used for kinetic resolutions. | scielo.br |

Transesterification Processes

Cycloheptylacetic Acid Precursor Synthesis

The availability of the key precursor, 2-cycloheptylacetic acid, is fundamental to the synthesis of its methyl ester. molbase.com This precursor can be constructed through several reliable synthetic routes, including functionalization of a pre-existing cycloheptane (B1346806) structure or building the seven-membered ring from a smaller cyclic precursor.

A primary method for synthesizing substituted acetic acids is the malonic ester synthesis. uobabylon.edu.iqmasterorganicchemistry.com This strategy can be directly applied to prepare cycloheptylacetic acid. The synthesis begins with the deprotonation of a malonic acid diester, such as diethyl malonate, using a suitable base like sodium ethoxide to form a stabilized enolate. askthenerd.com This enolate then acts as a nucleophile in an SN2 reaction with a cycloheptyl halide, typically cycloheptyl bromide, to form diethyl cycloheptylmalonate. masterorganicchemistry.comaskthenerd.com The final step involves the hydrolysis of the diester to the corresponding dicarboxylic acid, followed by thermal decarboxylation, which readily occurs because it proceeds through a cyclic transition state, yielding the desired cycloheptylacetic acid. askthenerd.comwikipedia.org

This sequence effectively adds a "-CH₂COOH" group to the cycloheptyl ring, making it a powerful and versatile method for creating the cycloheptylacetic acid backbone from a simple cycloheptyl electrophile. askthenerd.comwikipedia.org

Ring expansion techniques provide a powerful means to synthesize seven-membered rings from more readily available six-membered precursors. chemistrysteps.com The Tiffeneau-Demjanov rearrangement is a classic and effective method for expanding a cycloalkane ring by one carbon. wikipedia.orgnumberanalytics.com In this context, a cyclohexyl derivative can be converted into a cycloheptane system. The reaction typically starts with a 1-aminomethyl-cycloalkanol, which is treated with nitrous acid to form a diazonium salt. numberanalytics.comd-nb.info This intermediate is unstable and undergoes a rearrangement, involving the migration of a carbon from the ring to the exocyclic carbon, which expands the ring and eliminates nitrogen gas, ultimately forming a cycloheptanone. wikipedia.orgthieme.de

Asymmetric Synthesis of Cycloheptylacetic Acid Derivatives

The asymmetric synthesis of cycloheptylacetic acid and its derivatives, such as this compound, is crucial for accessing enantiomerically pure forms of these compounds. Such syntheses often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. While literature directly detailing the asymmetric synthesis of this compound is specific, principles can be drawn from methodologies applied to other cyclic and α-substituted carboxylic acid derivatives.

Key strategies in asymmetric synthesis that are applicable include:

Catalytic Asymmetric Alkylation : Chiral phase-transfer catalysis can be employed for the asymmetric alkylation of α-amino acid derivatives, a method that could be adapted for the synthesis of α-substituted cycloalkylacetic acids. nih.gov

Hydrogen Borrowing Catalysis : This powerful method allows for the conversion of racemic alcohols into prochiral intermediates like enones, which can then be reduced enantioselectively. A chiral iridium(I) complex, for instance, has been used to mediate the synthesis of enantioenriched cyclohexanes from 1,5-diols, a strategy that could conceptually be extended to seven-membered ring systems. ox.ac.ukd-nb.info The key is the dynamic kinetic resolution of an intermediate, where a stereochemically labile intermediate is selectively reduced by a chiral catalyst. d-nb.info

Use of Chiral Auxiliaries : Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical course of a subsequent reaction. For example, chiral Ni(II) complexes have proven to be powerful tools for the synthesis of tailor-made non-canonical amino acids, including those with branched and fluorinated side chains, demonstrating their utility in controlling stereochemistry at the α-carbon. beilstein-journals.org

These approaches underscore the potential for creating specific stereoisomers of cycloheptylacetic acid derivatives, which can then be esterified to yield the target molecule, this compound.

Catalytic Systems for this compound Formation

The formation of this compound from cycloheptylacetic acid and methanol is an esterification reaction. The efficiency of this process is highly dependent on the catalytic system employed. Given the potential for steric hindrance from the cycloheptyl group, the choice of catalyst is critical.

Brønsted and Lewis Acid Catalysis

The Fischer-Speier esterification is the most traditional method for this transformation, utilizing an acid catalyst to activate the carboxylic acid towards nucleophilic attack by the alcohol. mdpi.com

Brønsted Acid Catalysis : Strong proton acids are commonly used to catalyze esterification. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. mdpi.com For a substrate like cycloheptylacetic acid, the reaction rate might be influenced by the steric bulk of the cycloheptyl ring. researchgate.net Solid Brønsted acid catalysts, such as silica-supported Nafion (SAC-13), have been shown to be effective for gas-phase esterification, with reaction mechanisms potentially shifting based on temperature and reactant adsorption. researchgate.net

Lewis Acid Catalysis : Lewis acids activate the carboxylic acid by coordinating to the carbonyl oxygen. Various metal-based Lewis acids have been explored for esterification and other cycloaddition reactions. researchgate.netmdpi.com The strength of the Lewis acid can be a critical factor in reaction efficiency. nih.gov For example, in studies of intramolecular carbonyl-olefin metathesis, the choice of Lewis acid (e.g., MeAlCl2 vs. FeCl3) was found to be crucial for achieving the desired transformation. nih.gov Titanium(IV) complexes can also serve as effective esterification catalysts, where both the Lewis acidity of the metal center and the Brønsted basicity of a coordinated carboxylate group are crucial for activity. uva.nl

| Catalyst Type | Examples | General Mechanism | Considerations for Cycloheptylacetate |

| Brønsted Acids | H₂SO₄, HCl, p-TsOH, Nafion | Protonation of the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for attack by methanol. mdpi.comresearchgate.net | Steric hindrance from the cycloheptyl group may require higher temperatures or longer reaction times. researchgate.net |

| Lewis Acids | ZnCl₂, AlCl₃, Ti(OiPr)₄, Sn(OTf)₂ | Coordination to the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack. mdpi.comnih.govuva.nl | Catalyst choice is critical; strength and coordination properties must overcome steric effects. nih.govscispace.com |

Heterogeneous Catalysis in Ester Synthesis

Heterogeneous catalysts offer significant advantages in terms of product purification and catalyst reusability, aligning with the principles of green chemistry. rsc.org These solid catalysts can be easily removed from the reaction mixture by filtration.

The preparation of heterogeneous catalysts involves methods such as co-precipitation, sol-gel techniques, and impregnation of an active component onto a high-surface-area support. researchgate.net For esterification, common heterogeneous catalysts include:

Sulfonated Resins and Carbons : These materials, such as sulfonated biochar, act as solid Brønsted acids and have been used effectively in the esterification of fatty acids. mdpi.com Their performance is often linked to their hydrophobicity and Brønsted acidity. mdpi.com

Zeolites and Clays : These aluminosilicates can possess both Brønsted and Lewis acid sites. Their well-defined pore structure can influence substrate selectivity, although diffusion limitations can sometimes be a factor with bulky substrates. researchgate.net

Supported Metal Oxides : Materials like sulfated titania or zirconia can exhibit strong surface acidity and high catalytic activity in esterification reactions. researchgate.net Tri-metallic catalysts (e.g., Fe-Co-Ni) supported on oxides like MgO or ZnO have also been developed for producing esters from oils. biofueljournal.com

The use of such catalysts could provide an efficient and sustainable route to this compound, minimizing waste and simplifying downstream processing.

Organocatalytic Strategies

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering an alternative to metal-based and strong acid catalysts. encyclopedia.pub For esterification, several organocatalytic strategies have emerged.

One approach involves the use of sulfur(IV)-based organocatalysts. These catalysts can activate carboxylic acids via the formation of an intramolecularly interrupted Pummerer intermediate, which then readily reacts with an alcohol. rsc.org Another strategy employs a fuel-driven network where the forward ester formation and backward hydrolysis are controlled by the ratio of two organocatalysts, such as pyridine (B92270) and imidazole, demonstrating a high level of control over the reaction dynamics. nih.gov These methods avoid the use of potentially toxic metals and harsh acidic conditions, making them attractive for fine chemical synthesis.

Stereochemical Control in this compound Synthesis

Achieving control over the stereochemistry is a primary goal in modern organic synthesis. For a molecule like this compound, this involves controlling the configuration at the chiral center (the carbon bearing the cycloheptyl and methoxycarbonyl groups) and potentially controlling the relative stereochemistry of substituents on the cycloheptane ring itself.

Diastereoselective Approaches

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. For this compound, this could involve creating a second stereocenter on the cycloheptyl ring in a controlled manner relative to the existing chiral center at position 2 of the acetate (B1210297) group.

A classic example of achieving stereocontrol is the synthesis reported by Uyehara and Kitahara. They demonstrated a stereoselective synthesis of methyl (7-(syn)-norcara-2-enyl)-acetate through the irradiation of bicyclo[3.2.2]nona-3,6-diene-2-one in methanol. tandfonline.com The key step is a photochemical rearrangement that proceeds through a ketene (B1206846) intermediate to form the ester with a specific (syn) orientation of the substituent on the bicyclic core. Subsequent catalytic hydrogenation of this precursor selectively yields Methyl cycloheptylacetate, preserving the stereochemical information from the key step. tandfonline.com This process exemplifies how stereochemistry established in an early intermediate can be carried through to the final product.

More modern methods for diastereoselective functionalization could also be applied. For instance, palladium-catalyzed transannular C-H arylation of cycloheptane carboxylic acids has been shown to proceed with good yields and stereocontrol, allowing for the introduction of substituents at the γ-position of the ring. nih.gov Such a strategy could be adapted to introduce other functional groups, creating diastereomeric products with high selectivity. Similarly, cascade Michael-aldol reactions are well-established for the diastereoselective synthesis of highly substituted cyclohexanones and could be conceptually extended to cycloheptane systems. beilstein-journals.orgnih.gov

| Method | Key Transformation | Stereochemical Outcome | Reference |

| Photochemical Rearrangement | Irradiation of bicyclo[3.2.2]nona-3,6-diene-2-one | Forms methyl (7-(syn)-norcara-2-enyl)-acetate | tandfonline.com |

| Catalytic Hydrogenation | Hydrogenation of the syn-norcarene precursor | Yields Methyl cycloheptylacetate with defined stereochemistry | tandfonline.com |

| Transannular C-H Functionalization | Pd-catalyzed arylation of cycloheptane carboxylic acid | Introduces a substituent at the γ-position with stereocontrol | nih.gov |

Enantioselective Methodologies

One potential approach is catalytic asymmetric synthesis , which utilizes chiral catalysts to control the stereochemical outcome of a reaction. For the synthesis of related cyclic amino acid derivatives, phase-transfer catalysis has been employed to achieve asymmetric alkylation. nih.gov This suggests that a similar strategy, perhaps involving the alkylation of a cycloheptyl precursor with a methyl acetate equivalent in the presence of a chiral phase-transfer catalyst, could be a viable route.

Another powerful technique is enzymatic resolution . This method relies on the differential reaction rates of enantiomers with an enzyme. taylorandfrancis.com For instance, a racemic mixture of this compound could be subjected to hydrolysis by a lipase. nih.gov The enzyme would selectively hydrolyze one enantiomer to the corresponding carboxylic acid (2-cycloheptylacetic acid), leaving the other enantiomer of the ester unreacted and thus resolved. scirp.orgrsc.org The efficiency of such a resolution is determined by the enzyme's enantioselectivity.

Kinetic resolution is a broader concept that encompasses enzymatic resolution, where enantiomers of a racemic compound react at different rates with a chiral catalyst or reagent, leading to an enantioenriched product. taylorandfrancis.comnih.gov For this to be effective, the racemization of the starting material should not occur under the reaction conditions. taylorandfrancis.com

While detailed research findings for the enantioselective synthesis of this compound are scarce, the general principles of asymmetric catalysis and kinetic resolution provide a clear framework for how this could be achieved.

Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch methods. d-nb.infosailife.comandersonsprocesssolutions.com The application of flow chemistry to esterification reactions, such as the synthesis of this compound, holds significant promise. riken.jprsc.org

In a continuous flow setup for Fischer esterification, the reactants (2-cycloheptylacetic acid and methanol) would be continuously pumped through a heated reactor, often a tube or a packed bed containing a solid-supported acid catalyst. riken.jp The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to faster reaction times and potentially higher yields. wiley.com For instance, a continuous flow process for a related compound, ethyl 2-amino-2-cycloheptylacetate hydrochloride, is noted to have a significantly reduced residence time of 10-15 minutes at 100-120°C.

The use of continuous flow reactors can also facilitate the removal of water, a byproduct of esterification, which drives the reaction equilibrium towards the product side, thereby increasing the yield. numberanalytics.com This can be achieved through various in-line separation techniques.

Key Advantages of Flow Chemistry for Ester Synthesis:

| Feature | Advantage |

| Enhanced Heat Transfer | Allows for the safe use of higher temperatures, accelerating reaction rates. wiley.com |

| Precise Control | Accurate control over residence time, temperature, and stoichiometry. |

| Increased Safety | Smaller reaction volumes minimize the risk associated with hazardous reagents or exothermic reactions. sailife.com |

| Scalability | Production can be scaled up by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel). wiley.com |

| Automation | Flow systems can be readily automated for continuous production and process optimization. |

While specific studies on the flow synthesis of this compound are not prominent in the literature, the well-documented success of this technology for other esterification processes suggests it is a highly viable and advantageous approach for its industrial-scale production. numberanalytics.comnih.gov

Optimization of Reaction Parameters and Yield Enhancement Strategies

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, whether in batch or flow synthesis. The Fischer esterification, the most direct route, is an equilibrium-limited reaction, and several strategies can be employed to enhance its efficiency. numberanalytics.commdpi.com

Key Optimization Parameters for Fischer Esterification:

Molar Ratio of Reactants : Using a large excess of one reactant, typically the less expensive alcohol (methanol in this case), can shift the equilibrium towards the formation of the ester. numberanalytics.commasterorganicchemistry.com For the synthesis of a similar compound, a 1:5 molar ratio of acid to ethanol (B145695) was found to be effective.

Catalyst : The choice and loading of the acid catalyst are critical. Strong acids like sulfuric acid or hydrochloric acid are commonly used. numberanalytics.com Solid-supported acid catalysts are particularly advantageous for continuous flow processes as they can be easily separated from the product stream and potentially recycled. acs.orgnih.gov

Temperature : Increasing the reaction temperature generally increases the reaction rate. numberanalytics.com However, excessively high temperatures can lead to side reactions. The optimal temperature needs to be determined experimentally.

Water Removal : As water is a byproduct, its continuous removal from the reaction mixture will drive the equilibrium towards the product, significantly increasing the yield. numberanalytics.commasterorganicchemistry.com This can be achieved using a Dean-Stark apparatus in batch synthesis or with in-line water scavengers or membrane separators in flow systems.

Data on General Esterification Optimization:

The following table illustrates the impact of various parameters on the yield of a generic Fischer esterification reaction. While not specific to this compound, these trends are generally applicable.

| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) |

| Reactant Ratio (Acid:Alcohol) | 1:1 | 65 | 1:10 | 97 |

| Water Removal | Not Removed | 50 | Removed | >95 |

| Catalyst Loading (mol%) | 1 | 70 | 5 | 92 |

| Temperature (°C) | 60 | 60 | 80 (Reflux) | >90 |

Note: The data in this table is illustrative and based on general findings for Fischer esterification. Specific values for this compound would require experimental determination.

The use of factorial design experiments and machine learning algorithms are advanced strategies for the systematic optimization of multiple reaction parameters simultaneously, leading to the most efficient process conditions. rsc.orgbeilstein-journals.org

Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Cycloheptylacetate

Hydrolysis Kinetics and Mechanism of Methyl 2-cycloheptylacetate

Ester hydrolysis is a fundamental reaction that cleaves an ester into its constituent carboxylic acid and alcohol. numberanalytics.com This transformation can be catalyzed by acid, base, or enzymes, with the mechanism and rate being significantly influenced by the ester's structure.

Acid-Catalyzed Hydrolysis Studies

The acid-catalyzed hydrolysis of esters like this compound is a reversible process that typically follows the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com While specific kinetic data for this compound is sparse, the mechanistic pathway is well-understood.

The reaction commences with the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. numberanalytics.comnumberanalytics.com This is followed by a nucleophilic attack on the activated carbonyl carbon by a water molecule. numberanalytics.com This step results in the formation of a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking water moiety to the methoxy (B1213986) group, converting it into a good leaving group (methanol). The tetrahedral intermediate then collapses, expelling the methanol (B129727) molecule and regenerating the carbonyl double bond. A final deprotonation step yields the final products: cycloheptylacetic acid and the regenerated acid catalyst. numberanalytics.com

A critical factor influencing the rate of this reaction is steric hindrance. numberanalytics.com In this compound, the large seven-membered cycloheptyl ring is directly attached to the carbon alpha to the carbonyl group. This bulky substituent sterically hinders the approach of the water nucleophile to the carbonyl carbon. numberanalytics.com Consequently, the rate of hydrolysis for this compound is expected to be significantly slower than that of less sterically encumbered esters, such as methyl acetate (B1210297).

Base-Catalyzed Hydrolysis Studies

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that also results in the formation of a carboxylic acid (in its salt form) and an alcohol. chemistrysteps.com This reaction proceeds via the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com

Similar to the acid-catalyzed pathway, the kinetics of base-catalyzed hydrolysis are highly sensitive to steric effects. The bulky cycloheptyl group in this compound shields the carbonyl carbon, impeding the approach of the hydroxide (B78521) nucleophile. This steric hindrance raises the activation energy of the nucleophilic attack, leading to a decreased reaction rate compared to esters with smaller alkyl groups. numberanalytics.com

Enzymatic Hydrolysis Mechanisms

Enzymes, particularly lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3), are highly efficient biocatalysts for ester hydrolysis. mdpi.comscielo.br They operate under mild conditions and often exhibit high chemo-, regio-, and enantioselectivity. scielo.br The hydrolysis of this compound by a lipase (B570770) would proceed through a well-established mechanism involving an acyl-enzyme intermediate. mdpi.com

The catalytic cycle typically begins with the nucleophilic attack of a serine residue, part of the enzyme's catalytic triad (B1167595) (Ser-His-Asp/Glu), on the carbonyl carbon of the ester substrate. mdpi.comresearchgate.net This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site. The intermediate then collapses, releasing methanol and forming a covalent acyl-enzyme intermediate. In the second stage, a water molecule, activated by a histidine residue of the catalytic triad, attacks the acyl-enzyme intermediate. This generates a second tetrahedral intermediate, which subsequently breaks down to release the cycloheptylacetic acid product and regenerate the free enzyme for the next catalytic cycle. mdpi.com

The efficiency and selectivity of enzymatic hydrolysis for this compound would be highly dependent on the specific lipase used. The large, hydrophobic cycloheptyl group could potentially fit well into the substrate-binding pocket of certain lipases, which are adapted to hydrolyze triglycerides with long fatty acid chains. researchgate.net However, the bulkiness of the group could also lead to steric clashes within the active site, either preventing binding or hindering the optimal orientation required for catalysis. mdpi.com This interaction between the substrate's shape and the active site's topology is the basis for the enzyme's selectivity.

Nucleophilic Acyl Substitution Reactions of this compound

Beyond hydrolysis, the ester functionality of this compound allows it to undergo various nucleophilic acyl substitution reactions, where the methoxy group is replaced by another nucleophile.

Aminolysis Reactions and Pathways

Aminolysis is the reaction of an ester with ammonia (B1221849) or a primary or secondary amine to form an amide. chemistrysteps.com This reaction follows a nucleophilic addition-elimination mechanism, similar to hydrolysis. chemistrysteps.com The amine acts as the nucleophile, attacking the carbonyl carbon to form a zwitterionic tetrahedral intermediate. This intermediate can then collapse, eliminating the methoxide (B1231860) ion to yield the corresponding N-substituted cycloheptylacetamide.

The aminolysis of esters is generally a slow process because the methoxide ion is a relatively poor leaving group. chemistrysteps.com Furthermore, the reaction rate is significantly influenced by steric hindrance. The bulky cycloheptyl group in this compound would present a considerable steric barrier to the incoming amine nucleophile, making the reaction slower than for less hindered esters. researchgate.net The reaction can sometimes be catalyzed by a second molecule of the amine, which acts as a base to facilitate proton transfers in the transition state. researchgate.net For sterically demanding substrates, the reaction may require elevated temperatures to proceed at a reasonable rate. scielo.br

Alcoholysis and Transesterification Mechanisms

Transesterification is the process of converting one ester into another by reacting it with an alcohol, often in the presence of an acid or base catalyst. wikipedia.org This is an equilibrium-controlled process where the alkoxy group of the ester is exchanged. wikipedia.org

Acid-Catalyzed Mechanism: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction begins with protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol, formation of a tetrahedral intermediate, and subsequent elimination of methanol to form the new ester. wikipedia.org

Base-Catalyzed Mechanism: Under basic conditions, an alkoxide (the conjugate base of the alcohol nucleophile) attacks the carbonyl carbon. wikipedia.org This forms a tetrahedral intermediate that collapses to expel the original methoxide ion, yielding the new ester.

For the transesterification of this compound, the reaction equilibrium would be influenced by the relative concentrations of the reactants and products. To drive the reaction toward the formation of a new ester, a large excess of the incoming alcohol is typically used as the solvent. wikipedia.org The steric bulk of the cycloheptyl group would affect the kinetics, slowing the approach of the nucleophilic alcohol (or alkoxide) and thus increasing the time required to reach equilibrium. The reactivity of the incoming alcohol also plays a role; for instance, reaction rates tend to decrease as the alkyl chain length and steric bulk of the alcohol increase. mdpi.com

Reduction Reactions of the Ester Moiety in this compound

The ester functional group in this compound can be reduced to a primary alcohol, 2-cycloheptylethanol (B3032750), through various chemical transformations. The primary methods for this reduction involve the use of hydride-based reagents or catalytic hydrogenation.

The reduction of esters to primary alcohols is effectively achieved using strong hydride-donating agents like lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org

The reaction mechanism with LiAlH₄ proceeds in distinct steps:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This addition breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate. libretexts.orgdalalinstitute.com

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The methoxy group (-OCH₃) is eliminated as a methoxide anion, and the carbonyl group is reformed, yielding an intermediate aldehyde (cycloheptylacetaldehyde). libretexts.org

Second Hydride Attack: The newly formed aldehyde is also susceptible to reduction. A second hydride ion attacks the carbonyl carbon of the aldehyde. libretexts.org

Protonation: The resulting alkoxide ion is then protonated in a subsequent workup step, typically with the addition of water or a mild acid, to yield the final product, 2-cycloheptylethanol. libretexts.org

A documented example of this reduction involves treating this compound with lithium aluminum hydride in tetrahydrofuran (B95107) (THF) at 0°C, followed by stirring at room temperature. google.com

Table 1: Reagents for Hydride-Based Reduction of Esters

| Reagent | Reactivity with Esters | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Strong, reduces esters to primary alcohols. masterorganicchemistry.com | Primary Alcohol |

| Sodium Borohydride (NaBH₄) | Generally unreactive towards esters. libretexts.orgmasterorganicchemistry.com | No Reaction |

| Diisobutylaluminum Hydride (DIBAL-H) | Can reduce esters to aldehydes at low temperatures. | Aldehyde |

Catalytic Hydrogenation Pathways

Catalytic hydrogenation offers an alternative route for the reduction of esters, although it often requires more forcing conditions (high pressure and temperature) compared to the hydrogenation of alkenes or alkynes. chemistrytalk.orgmasterorganicchemistry.com This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

The general mechanism for catalytic hydrogenation on a metal surface involves the following steps:

Adsorption: Both the ester and molecular hydrogen are adsorbed onto the surface of the metal catalyst (e.g., Raney nickel, palladium, or platinum). chemistrytalk.orglibretexts.org

Hydrogen Dissociation: The H-H bond is weakened and broken, forming metal-hydrogen bonds on the catalyst surface. libretexts.org

Hydrogen Transfer: Hydrogen atoms are sequentially transferred from the catalyst surface to the carbonyl carbon and oxygen of the ester. This process typically involves the formation of a hemiacetal intermediate which is then further reduced to the primary alcohol. chemistrytalk.org

While specific studies on the catalytic hydrogenation of this compound are not prevalent in the provided search results, the general principles of ester hydrogenation are applicable. The reaction would yield 2-cycloheptylethanol and methanol. The efficiency and selectivity of the reaction can be influenced by the choice of catalyst, solvent, temperature, and pressure. For instance, manganese complexes with aminophosphine (B1255530) ligands have shown efficiency in the hydrogenation of various esters. researchgate.net

Alpha-Carbon Reactivity of this compound

The carbon atom adjacent to the carbonyl group in this compound, known as the alpha-carbon, possesses acidic protons. The removal of one of these protons leads to the formation of a nucleophilic enolate, which is central to a variety of important carbon-carbon bond-forming reactions. transformationtutoring.com

The alpha-hydrogens of esters are weakly acidic (pKa ~25) and can be removed by a strong base to form an enolate ion. masterorganicchemistry.com This enolate is a resonance-stabilized species where the negative charge is delocalized between the alpha-carbon and the carbonyl oxygen. masterorganicchemistry.com

Enolate Formation: The formation of the enolate is a crucial step. Strong, non-nucleophilic bases are typically used to ensure complete deprotonation without competing side reactions like nucleophilic acyl substitution. Lithium diisopropylamide (LDA) is a common choice for this purpose, as it is a strong, sterically hindered base. libretexts.orgpressbooks.pub The reaction is usually carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like THF to prevent unwanted side reactions. bham.ac.uk For esters, the formation of the trans-enolate is generally favored. bham.ac.uk

The enolate of this compound can act as a nucleophile and attack the carbonyl carbon of another ester molecule in a reaction known as the Claisen condensation. wikipedia.orglibretexts.org This reaction results in the formation of a β-keto ester.

The mechanism proceeds as follows:

Enolate Formation: A strong base (typically the alkoxide corresponding to the ester's alcohol portion, e.g., sodium methoxide for a methyl ester) deprotonates the alpha-carbon of one ester molecule to form an enolate. libretexts.orgyoutube.com

Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester molecule. youtube.com

Leaving Group Elimination: The resulting tetrahedral intermediate collapses, eliminating the alkoxide leaving group (methoxide in this case). youtube.com

Deprotonation: The product, a β-keto ester, has an acidic proton between the two carbonyl groups. The alkoxide base deprotonates this position, and this final, essentially irreversible step drives the reaction to completion. libretexts.org An acidic workup is then required to protonate the enolate and yield the neutral β-keto ester. youtube.com

A "crossed" Claisen condensation can also occur between two different esters. To achieve a good yield of a single product, one of the esters should not have any alpha-hydrogens, thus serving only as the electrophile. libretexts.orgorganic-chemistry.org

The nucleophilic enolate generated from this compound can undergo SN2 reactions with various electrophiles, such as alkyl halides or acyl halides.

Alkylation: Alpha-alkylation involves the reaction of the enolate with an alkyl halide. libretexts.org This reaction forms a new carbon-carbon bond at the alpha-position. libretexts.org

Mechanism: The enolate ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. libretexts.org

Conditions: To be effective, this reaction requires the use of a strong base like LDA to form the enolate quantitatively. libretexts.orgwvu.edu The reaction works best with primary alkyl halides or methyl halides, as secondary and tertiary halides are more prone to elimination reactions. libretexts.org

Acylation: Alpha-acylation is the reaction of the enolate with an acylating agent, such as an acid chloride or an anhydride. This reaction introduces an acyl group at the alpha-position, leading to the formation of a β-keto ester. This is mechanistically similar to the key step in the Claisen condensation.

Table 2: Key Reactions at the Alpha-Carbon

| Reaction | Reagents | Product Type |

|---|---|---|

| Enolate Formation | Strong Base (e.g., LDA) pressbooks.pub | Enolate Ion |

| Claisen Condensation | Base (e.g., NaOMe), Ester wikipedia.org | β-Keto Ester |

| Alpha-Alkylation | 1. LDA 2. Alkyl Halide (R-X) libretexts.org | α-Alkylated Ester |

| Alpha-Acylation | 1. LDA 2. Acyl Halide (RCOCl) | β-Keto Ester |

Claisen Condensation and Related Reactions

Radical Reactions Involving this compound

Radical reactions provide a powerful method for the functionalization of C-H bonds, which are typically unreactive. For a substrate like this compound, these reactions would primarily involve the cycloheptyl ring. The mechanism of such reactions generally proceeds through a chain reaction involving initiation, propagation, and termination steps. pearson.comlibretexts.org

Mechanism of Radical Halogenation:

A classic example of a radical reaction is free-radical halogenation. masterorganicchemistry.com The process is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) using heat or UV light to generate halogen radicals.

Initiation: Cl₂ → 2 Cl•

Propagation: A chlorine radical then abstracts a hydrogen atom from the this compound molecule. This abstraction can occur at any of the carbon atoms on the cycloheptyl ring or the acetate moiety. The relative stability of the resulting carbon radical intermediate dictates the major product. The stability of alkyl radicals follows the order: tertiary > secondary > primary. masterorganicchemistry.com In this compound, the C-2 position is a tertiary carbon, making its hydrogen the most likely to be abstracted. Abstraction from the other ring positions would yield more stable secondary radicals compared to the primary radicals of the methyl group on the acetate.

Step 1 (Hydrogen Abstraction): A halogen radical abstracts a hydrogen atom to form a cycloalkyl radical. Abstraction at the C-2 position is shown as an example: C₇H₁₃(CH₂COOCH₃) + Cl• → •C₇H₁₂(CH₂COOCH₃) + HCl

Step 2 (Halogenation): The resulting carbon-centered radical reacts with another molecule of the halogen to form the halogenated product and a new halogen radical, which continues the chain. libretexts.org •C₇H₁₂(CH₂COOCH₃) + Cl₂ → Cl-C₇H₁₂(CH₂COOCH₃) + Cl•

Termination: The chain reaction is terminated when two radical species combine. libretexts.org

2 Cl• → Cl₂

•C₇H₁₂(CH₂COOCH₃) + Cl• → Cl-C₇H₁₂(CH₂COOCH₃)

2 •C₇H₁₂(CH₂COOCH₃) → Dimerized product

Due to the presence of multiple secondary C-H bonds and one tertiary C-H bond on the cycloheptane (B1346806) ring, free-radical halogenation typically yields a mixture of regioisomers. pearson.com However, bromination is known to be more selective than chlorination for the most stable radical intermediate due to a less exothermic hydrogen abstraction step. masterorganicchemistry.com

Another approach to generating radicals from esters involves using N-hydroxyphthalimide (NHPI) esters. These compounds can undergo reductive decarboxylative fragmentation under photochemical or electrochemical conditions to produce alkyl radicals, which can then participate in various transformations. beilstein-journals.org

Oxidative Transformations of this compound

The selective oxidation of C(sp³)–H bonds in alkanes is a significant challenge in synthetic chemistry. Research into the oxidation of cycloalkane derivatives provides a strong basis for understanding the transformations of this compound.

Manganese-Catalyzed C–H Bond Oxygenation:

Recent studies have demonstrated the highly selective oxidation of cycloalkyl esters, including cycloheptyl acetate and methyl cycloheptanecarboxylate, which serve as excellent models for this compound. acs.orgnih.gov These reactions often employ a manganese catalyst, such as Mn(TIPSmcp), in conjunction with an oxidant like hydrogen peroxide (H₂O₂). acs.org

The reaction with this compound would likely proceed via a similar mechanism, leading to the formation of keto-ester products. The regioselectivity of the oxidation is influenced by the solvent and the directing effect of the ester group. In the oxidation of cycloheptyl acetate, ketonization occurs preferentially at the C-4 and C-3 positions. acs.org For methyl cycloheptanecarboxylate, oxidation also favors the C-4 position. nih.gov

The proposed mechanism involves the formation of a high-valent manganese-oxo species that acts as the primary oxidant. This species abstracts a hydrogen atom from the cycloheptane ring to form a carbon-centered radical. This radical is then further oxidized, typically via an oxygen rebound mechanism or electron transfer, to form the final ketone product. The selectivity for remote methylenic sites (like C-4) is attributed to a polarity-matching effect where the electron-withdrawing ester group deactivates the proximal C-H bonds, making the more remote, electron-rich C-H bonds more susceptible to attack by the electrophilic manganese-oxo species. acs.org

| Substrate | Solvent | Major Product Position | Product Ratio (P-K4 / P-K3) | C-4 Selectivity (%) |

|---|---|---|---|---|

| Cycloheptyl Acetate | MeCN | C-4 | 5.5 | 85% |

| Cycloheptyl Acetate | NFTBA | C-4 | 5.5 | 85% |

| Cycloheptyl 2-pyridinecarboxylate | NFTBA | C-4 | >99 | >99% |

P-K4 and P-K3 refer to the ketone products formed at the C-4 and C-3 positions, respectively. NFTBA is nonafluoro-tert-butyl alcohol. Data is based on analogous systems.

Further oxidation of the resulting keto-esters can occur, potentially leading to dicarboxylic acids through reactions like the Baeyer-Villiger oxidation, where a peroxyacid converts a ketone into an ester (lactone in the case of cyclic ketones), which can then be hydrolyzed. beilstein-journals.org

Spectroscopic Probing of Reaction Intermediates

The direct observation and characterization of short-lived reaction intermediates are crucial for confirming mechanistic proposals. york.ac.uk A variety of spectroscopic techniques can be employed for this purpose.

Electron Paramagnetic Resonance (EPR) Spectroscopy:

EPR is the most powerful technique for the direct detection of species with unpaired electrons, such as the carbon-centered radicals formed during radical halogenation. acs.org The EPR spectrum provides information about the structure and environment of the radical. For a transient species like the •C₇H₁₂(CH₂COOCH₃) radical, spin trapping techniques are often necessary. In this method, a "spin trap" molecule (e.g., DMPO or TEMPO) reacts with the short-lived radical to form a more stable radical adduct that can be readily observed by EPR. acs.orgnih.gov Analysis of the hyperfine splitting constants in the EPR spectrum of the adduct can help identify the structure of the original trapped radical. rsc.org

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is an invaluable tool for detecting charged or chargeable intermediates and products in a reaction mixture. ethz.ch In the context of the oxidative transformations of this compound, MS could be used to identify the initial keto-ester products, as well as any subsequent over-oxidation products like dicarboxylic acids. Advanced techniques like Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) have been developed for the online measurement of cycloalkanes and their oxidation products. copernicus.orgresearchgate.net

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy:

While less common for detecting highly transient radical intermediates, advanced time-resolved IR and NMR methods can provide structural information. For instance, infrared action spectroscopy has been successfully used to obtain the vibrational spectrum of the hydroperoxyalkyl radical (•QOOH) intermediate in cyclohexane (B81311) oxidation, providing a definitive fingerprint of this key species. pnas.org Similarly, NMR spectroscopy has been applied to characterize catalytically active iron-oxygen intermediates in oxidation reactions, which would be analogous to the active manganese-oxo species discussed earlier. acs.org

| Technique | Intermediate Type | Information Obtained |

|---|---|---|

| EPR Spectroscopy | Carbon-centered radicals (e.g., •C₇H₁₂(CH₂COOCH₃)) | Direct detection, structural information via hyperfine coupling, confirmation of radical formation. acs.org |

| Mass Spectrometry (ESI-MS) | Oxidation products (keto-esters), charged intermediates | Molecular weight determination, identification of product distribution, real-time reaction monitoring. ethz.ch |

| Infrared (IR) Spectroscopy | Functional group changes, specific intermediates (e.g., •QOOH) | Vibrational frequencies corresponding to specific bonds, identification of transient species with advanced techniques. pnas.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Stable products, catalytically active species | Structural elucidation of final products, characterization of metal-catalyst intermediates. acs.org |

Sophisticated Spectroscopic and Analytical Characterization Techniques Applied to Methyl 2 Cycloheptylacetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a flexible system like Methyl 2-cycloheptylacetate, advanced NMR methods are indispensable for understanding its complex conformational landscape in both solution and solid states.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound, which can be challenging due to the significant signal overlap in the 1D spectra, particularly for the cycloheptyl ring protons.

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY spectra would reveal correlations between the proton at C2 and its neighbors on C1 and C3 of the cycloheptyl ring, as well as between adjacent methylene (B1212753) protons throughout the ring system. This allows for the mapping of the proton-proton connectivity network within the seven-membered ring. libretexts.orgemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to. This is essential for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the methoxy (B1213986) protons (~3.6 ppm) would correlate with the methoxy carbon (~51 ppm), and the C2 proton would correlate with its corresponding carbon atom. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is vital for piecing together the molecular skeleton. researchgate.net Key HMBC correlations for this compound would include the correlation from the methoxy protons to the carbonyl carbon of the ester group and correlations from the protons on the cycloheptyl ring to the carbonyl carbon and the C2 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and preferred conformation. harvard.edu For the cycloheptyl ring, NOESY can distinguish between axial and equatorial protons and reveal their relative orientations, which helps in determining whether the ring adopts a chair, boat, or twist-chair conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| -COOCH₃ | ~3.6 (s, 3H) | ~51.5 | HMBC to C=O |

| -C =O | - | ~175 | HMBC to -OCH₃ and H-2 |

| C-2 (CH) | ~2.4 (m, 1H) | ~45 | COSY to H-1, H-3; HSQC to C-2; HMBC to C=O |

| Cycloheptyl (CH₂) | ~1.2 - 1.9 (m, 12H) | ~26-35 | COSY between adjacent CH₂ groups; HSQC to respective carbons |

This table is interactive. You can sort and filter the data.

The seven-membered cycloheptane (B1346806) ring is conformationally flexible and is known to exist as a dynamic equilibrium of several conformations, primarily in the twist-chair and twist-boat families. acs.org The energy barrier for the pseudorotation of the cycloheptane ring is low, leading to rapid interconversion at room temperature. ddg-pharmfac.net

Dynamic NMR (DNMR) studies, conducted over a range of temperatures, are employed to investigate these conformational dynamics. unibas.it As the temperature is lowered, the rate of ring inversion slows down. This results in the broadening of NMR signals, followed by their decoalescence into separate signals for the non-equivalent axial and equatorial protons of a single, frozen conformation. By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process, providing quantitative insight into the conformational stability of the cycloheptyl moiety. ddg-pharmfac.netunibas.it

While solution-state NMR reveals the average conformation of a molecule, solid-state NMR (ssNMR) provides information about the molecular structure and packing in the crystalline state. nih.govrsc.org The conformation of this compound in the solid phase may be locked into a single form, which might differ from the most stable conformer in solution. researchgate.net ssNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), can provide high-resolution spectra of the solid material, allowing for the determination of the specific conformation (e.g., twist-chair) adopted by the cycloheptyl ring within the crystal lattice. nih.govresearchgate.net

Dynamic NMR Studies of Ring Inversion

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. spectralworks.com For this compound, HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This allows for the calculation of a unique molecular formula, C₁₀H₁₈O₂, definitively confirming the compound's identity by distinguishing it from other isomers or compounds with the same nominal mass. semanticscholar.org

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation patterns of a selected ion, providing valuable structural information. tandfonline.com In an MS/MS experiment, the molecular ion of this compound (m/z 170.13) would be isolated and then fragmented by collision-induced dissociation (CID). The analysis of the resulting fragment ions helps to confirm the structure.

Expected fragmentation pathways for esters often involve:

Loss of the alkoxy group: Cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃) is possible. More commonly, loss of methanol (B129727) (CH₃OH) can occur.

McLafferty Rearrangement: If sterically feasible, this involves the transfer of a gamma-hydrogen from the cycloheptyl ring to the carbonyl oxygen, followed by cleavage to produce a neutral alkene and a charged enol.

Alpha-cleavage: Cleavage of the bond between C2 and the carbonyl group can lead to the loss of the methoxycarbonyl radical (•COOCH₃).

Ring Fragmentation: The cycloheptyl ring itself can undergo fragmentation, typically resulting in the loss of small neutral molecules like ethylene. semanticscholar.org

Table 2: Predicted Key Fragment Ions for this compound in MS/MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Loss |

| 139.11 | [M - OCH₃]⁺ |

| 111.08 | [M - COOCH₃]⁺ |

| 83.08 | [C₆H₁₁]⁺ (Resulting from cleavage of the ester group) |

| 59.02 | [COOCH₃]⁺ |

| 55.05 | [C₄H₇]⁺ (Resulting from ring fragmentation) |

This table is interactive. You can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com It is an ideal method for assessing the purity of a this compound sample and for detecting it at trace levels in complex mixtures. nih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the column. mdpi.com As this compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The retention time from the GC and the fragmentation pattern from the MS together provide a highly specific fingerprint for the compound, allowing for its confident identification and quantification. This method is highly effective for quality control, ensuring the sample is free from starting materials, by-products, or other contaminants. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy probes the discrete energy levels associated with the vibrations of molecules. By absorbing radiation at specific frequencies corresponding to these vibrational modes, molecules provide a unique "fingerprint." This allows for the identification of functional groups and offers insights into the molecular structure.

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups in organic molecules. The method is based on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The ester functional group and the cycloalkane ring of this compound give rise to several characteristic absorption bands.

The most prominent feature in the FTIR spectrum of this compound is the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group, which is expected to appear in the region of 1735-1750 cm⁻¹. pjoes.com Another key indicator of the ester group is the C-O stretching vibration, which typically results in two bands, one asymmetric and one symmetric, in the 1000-1300 cm⁻¹ range. scribd.comlibretexts.org The cycloheptyl and methyl groups are characterized by C-H stretching vibrations, which appear just below 3000 cm⁻¹. vscht.cz Additionally, C-H bending vibrations for the methylene (CH₂) groups of the cycloheptane ring are expected around 1465 cm⁻¹. copernicus.org

Table 1: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2925 - 2940 | C-H Asymmetric Stretch | Cycloheptane (CH₂) | Strong |

| 2850 - 2865 | C-H Symmetric Stretch | Cycloheptane (CH₂) | Strong |

| 1735 - 1750 | C=O Stretch | Ester | Strong |

| 1450 - 1470 | C-H Bend (Scissoring) | Cycloheptane (CH₂) | Medium |

| 1150 - 1250 | C-O Stretch (Asymmetric) | Ester | Strong |

This table is based on established correlation charts for functional groups and does not represent experimentally measured data for this compound. vscht.czscribd.comlibretexts.org

Raman spectroscopy is a complementary vibrational technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. spectroscopyonline.com While FTIR is sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and changes in polarizability. researchgate.net Therefore, the C-C bond vibrations within the cycloheptane ring of this compound are expected to produce more intense signals in a Raman spectrum compared to an FTIR spectrum.

The carbonyl (C=O) stretch of the ester is also observable in Raman spectroscopy, typically in the same region as in FTIR (around 1740 cm⁻¹). spectroscopyonline.com The C-H stretching modes of the alkyl portions will appear in the 2800-3000 cm⁻¹ region, and the C-H bending modes are found in the 1300-1470 cm⁻¹ range. researchgate.netspectroscopyonline.com Raman spectroscopy is particularly useful for analyzing the skeletal vibrations of the cycloheptane ring, which appear in the fingerprint region below 1500 cm⁻¹.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2925 - 2940 | C-H Asymmetric Stretch | Cycloheptane (CH₂) | Strong |

| 2850 - 2865 | C-H Symmetric Stretch | Cycloheptane (CH₂) | Strong |

| ~1740 | C=O Stretch | Ester | Medium |

| 1440 - 1460 | C-H Bend (Scissoring) | Cycloheptane (CH₂) | Medium |

This table is based on general assignments for functional groups in Raman spectroscopy and does not represent experimentally measured data for this compound. spectroscopyonline.comresearchgate.netspectroscopyonline.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the second carbon atom of the acetate (B1210297) group, the one attached to the cycloheptyl ring. This means it can exist as a pair of non-superimposable mirror images, known as enantiomers. gcms.cz Chiral chromatography is the definitive technique for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. chromatographyonline.comhplc.eu This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. columnex.comuni-muenchen.de

For volatile compounds like this compound, chiral gas chromatography (GC) is a powerful analytical tool. chromatographyonline.com The separation is typically performed on a capillary column coated with a chiral stationary phase. chrom-china.com Cyclodextrin derivatives are among the most common and versatile CSPs for GC. gcms.czresearchgate.net These cyclic oligosaccharides have a chiral cavity that allows for differential inclusion of the enantiomers, leading to their separation.

A hypothetical method would involve dissolving the sample in a suitable solvent and injecting it into the GC. The enantiomers would travel through the chiral column at different rates and be detected separately, allowing for their quantification.

Table 3: Hypothetical Chiral GC Method for this compound

| Parameter | Condition |

|---|---|

| Column | Cyclodextrin-based CSP (e.g., 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 250 °C |

This table outlines a plausible, but not experimentally verified, set of starting conditions for method development. chrom-china.comresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is another essential technique for enantiomeric separation and can be used as an alternative or complementary method to chiral GC. chula.ac.th In chiral HPLC, the separation occurs on a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used due to their broad applicability. scirp.org

Separation can be achieved using either normal-phase (e.g., hexane/isopropanol mobile phase) or reversed-phase (e.g., water/acetonitrile mobile phase) conditions, depending on the specific column and analyte properties. The differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the chiral stationary phase cause one enantiomer to be retained longer than the other. columnex.com

Table 4: Hypothetical Chiral HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Hexane / Isopropanol (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 210 nm |

This table outlines a plausible, but not experimentally verified, set of starting conditions for method development. scirp.org

Chiral Gas Chromatography (GC)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. mdpi.com The technique involves diffracting a beam of X-rays off a single crystal of the substance. researchgate.net The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. rsc.org

For X-ray crystallography to be applicable, the compound must be a solid that can be grown into a high-quality single crystal. This compound is expected to be a liquid at room temperature, which is typical for simple esters of its molecular weight. While it is theoretically possible to crystallize the compound at low temperatures, this is often a challenging process. A search of crystallographic databases reveals no published crystal structure for this compound. Therefore, while X-ray crystallography remains the definitive method for solid-state structure elucidation, its application to this specific compound has not been reported in the scientific literature.

Differential Scanning Calorimetry (DSC) for Thermal Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is instrumental in observing thermal transitions such as melting, crystallization, and glass transitions. wikipedia.org

In the analysis of a pure compound like this compound, DSC is employed to determine key thermal characteristics. The sample is hermetically sealed in a pan, typically made of aluminum, and heated at a constant rate alongside an empty reference pan. As the sample undergoes a phase transition, such as melting from a solid to a liquid, it absorbs energy, resulting in a detectable heat flow difference that is recorded as a peak on a DSC thermogram. The temperature at which this occurs is the melting point, a critical indicator of purity. A sharp, well-defined melting peak suggests a highly pure substance, while a broad peak often indicates the presence of impurities.

Furthermore, DSC can identify glass transitions, which are characteristic of amorphous (non-crystalline) solids. wikipedia.org A glass transition appears as a step-like change in the heat capacity baseline of the DSC curve, rather than a distinct peak. wikipedia.org This information is valuable for understanding the physical state and stability of the compound under different thermal conditions. While specific experimental DSC data for this compound is not widely published, the table below illustrates the typical data obtained from a DSC analysis for a pure organic compound.

Table 1: Representative DSC Data for a Hypothetical Pure Organic Compound This table is for illustrative purposes to show the type of data generated by DSC.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | -95.4 | N/A | N/A |

| Crystallization (Tc) | -50.2 | -45.8 | -45.7 |

| Melting (Tm) | 25.1 | 28.3 | 110.5 |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques are advanced analytical methods that couple a separation technique with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures. chromatographytoday.comnih.gov This approach, first termed "hyphenation" in 1980, allows for both the separation of individual components from a mixture and their subsequent identification. chromatographytoday.comchemijournal.com Common examples include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). saspublishers.com The primary benefit of these techniques is the ability to achieve simultaneous separation and quantification with high sensitivity and specificity, making them indispensable for analyzing intricate samples. chromatographytoday.comchemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier hyphenated technique for the analysis of volatile and semi-volatile compounds. jmchemsci.com In this method, a sample mixture is vaporized and separated into its individual components as it travels through a capillary column within the gas chromatograph. researchgate.net The separation is based on the differential partitioning of analytes between the stationary phase (the column coating) and the mobile phase (an inert carrier gas). researchgate.net As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting ions are then sorted by their mass-to-charge ratio, producing a mass spectrum that serves as a unique chemical fingerprint for identification.

For the analysis of a sample containing this compound, GC-MS would effectively separate it from other constituents in a complex matrix, such as an environmental or biological sample. The table below outlines typical instrumental parameters for such an analysis.

Table 2: Illustrative GC-MS Parameters for Analysis of a Mixture Containing this compound Parameters based on a general method for complex mixture analysis. lcms.cz

| Parameter | Setting |

| Gas Chromatograph | |

| Column | Agilent DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |

| Inlet Mode | Splitless |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium, 1 mL/min constant flow |

| Oven Program | 45 °C (hold 2 min), ramp 12 °C/min to 325 °C (hold 11 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 200 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 50 - 1000 m/z |

| Solvent Delay | 5.0 min |

Liquid Chromatography-Mass Spectrometry (LC-MS)